molecular formula C10H10ClN3OS B2412166 5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2412166
M. Wt: 255.72 g/mol
InChI Key: XBBIODILCOLBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10ClN3OS, and its molecular weight is 255.72 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, 1,3,4-thiadiazole derivatives are known to have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Scientific Research Applications

1. Biological and Pharmacological Properties

Heterocyclic compounds, particularly those with a thiadiazole core, have garnered significant interest due to their extensive pharmacological activities. These activities are thought to arise from the toxophoric N2C2S moiety present in 1,3,4-thiadiazole derivatives. The compounds show a range of biological properties including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This diverse range of activities makes them a rich source of potential therapeutic agents (Mishra et al., 2015).

2. Importance in Medicinal Chemistry

The thiadiazole scaffold, along with its derivatives, is considered crucial in medicinal chemistry due to its versatile pharmacological potential. The combination of a 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological activity. This makes these compounds promising candidates for the development of new drug-like molecules (Lelyukh, 2019).

3. Antimicrobial Activity

Thiadiazole derivatives have been identified as potent antimicrobial agents. Their structure-activity relationship (SAR) suggests a broad spectrum of biological activities, including anti-inflammatory, antitubercular, antidiabetic, and antidepressant properties. This underlines the potential of thiadiazole moiety in the development of newer compounds with improved efficacy and safety (Alam, 2018).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives, including “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the therapeutic potential of “5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” and similar compounds. This could include more detailed studies on their synthesis, mechanisms of action, and safety profiles.

Properties

IUPAC Name

5-[1-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBIODILCOLBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 milliliter, 3-neck flask adapted with a Claisen adaptor, paddle stirrer, thermometer, an addition funnel and condenser was charged with 10.0 grams (0.050 mole) of 2-(2-chlorophenoxy)propanoic acid, (4.6 grams, 0.050 mole) of thiosemicarbazide and 30 milliliters of dioxane. The slurry was heated to 90° C. and the addition funnel was charged with phosphorous oxychloride (POCl3). The POCl3 (8.4 grams, 0.055 mole) was slowly added (for 25 minutes) while maintaining the temperature within 85°-90° C. The resulting mixture was refluxed for 75 minutes and stood at ambient temperature for 16 hours. The flask was evacuated by using a water aspirator to remove volatiles (HCl, POCl3 and some dioxane) at 60° C. and then the solution was cooled. Fifty (50) milliliters of water was added and 50 percent solution of NaOH was also added until the pH of the solution was 10; a solid precipitate formed. The solid precipitate was filtered off, washed with water, then dried in a vacuum oven at 80° C. to 9.8 grams of white crystals of 5-[1-(2-chlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole. (Melting point 160°-164° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.4 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.